2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate

Description

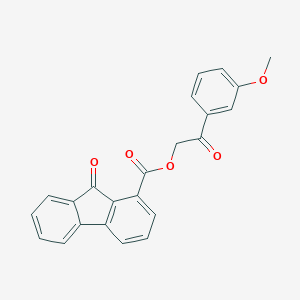

2-(3-Methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate is a synthetic ester derivative of 9-oxo-9H-fluorene-1-carboxylic acid. Its structure comprises a fluorene core substituted with a ketone group at position 9 and a carboxylate ester at position 1. The ester moiety includes a 2-oxoethyl chain linked to a 3-methoxyphenyl group.

The fluorene backbone contributes to planar rigidity, while the 3-methoxyphenyl group may enhance solubility in organic solvents or enable π-π interactions in supramolecular systems .

Properties

IUPAC Name |

[2-(3-methoxyphenyl)-2-oxoethyl] 9-oxofluorene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O5/c1-27-15-7-4-6-14(12-15)20(24)13-28-23(26)19-11-5-10-17-16-8-2-3-9-18(16)22(25)21(17)19/h2-12H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKQOUISUBDVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate typically involves esterification reactions. One common method is the reaction between 9-oxo-9H-fluorene-1-carboxylic acid and 2-(3-methoxyphenyl)-2-oxoethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid (PTSA) or Lewis acids like aluminum chloride (AlCl3) can be used to accelerate the esterification reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxyphenyl group can undergo oxidation to form corresponding quinones.

Reduction: The carbonyl groups in the ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products Formed

Oxidation: Quinones and carboxylic acids.

Reduction: Alcohols and diols.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, while the fluorene backbone can provide structural stability and facilitate interactions with hydrophobic regions of proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related molecules:

Key Observations:

Fluorene Derivatives : The target compound and ’s carboxamide share a 9-oxofluorene core but differ in substituents. The trifluoroethyl group in ’s compound increases electronegativity, while the target’s methoxyphenyl group may enhance aromatic interactions .

Ester vs. Amide : The target’s ester group likely confers higher lipophilicity compared to the carboxamide in , impacting membrane permeability or material compatibility.

Biological Activity : highlights pyrrolidone-based esters with cell-protective effects, suggesting that the target’s 2-oxoethyl ester could have unexplored bioactivity .

Physicochemical Properties

- Solubility: The 3-methoxyphenyl group in the target compound may improve solubility in polar aprotic solvents (e.g., DMSO or acetone) compared to nonpolar fluorene derivatives.

- Stability : Ester groups are prone to hydrolysis under acidic/basic conditions, whereas ’s carboxamide is more stable, making it preferable for long-term applications .

Biological Activity

The compound 2-(3-methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate is a derivative of the fluorene family, known for its diverse biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a methoxy group and a fluorene backbone, which are critical for its biological activity.

Anticancer Properties

Research indicates that compounds within the fluorene class, particularly those modified at the 9-position, exhibit significant anticancer activity. For instance, studies have shown that N-aryl-9-oxo-9H-fluorene-1-carboxamides induce apoptosis in various cancer cell lines. The introduction of substituents at specific positions on the fluorene ring can enhance this activity.

Key Findings:

- EC50 Values: Compounds similar to this compound have shown EC50 values ranging from 0.15 to 0.29 µM against T47D, HCT116, and SNU398 cell lines, indicating potent anticancer effects .

- Mechanism of Action: These compounds often act through tubulin inhibition, disrupting microtubule dynamics essential for cell division .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the fluorene core significantly affect biological activity:

- Substitutions at the 7-position of the fluorene ring typically enhance potency.

- The presence of electron-donating groups like methoxy increases lipophilicity and cellular uptake, contributing to improved efficacy against cancer cells .

Case Studies

Several case studies highlight the effectiveness of fluorene derivatives in cancer treatment:

- Study on Apoptosis Induction:

- In Vivo Efficacy:

Data Table: Biological Activity Summary

| Compound Name | EC50 (µM) | Cancer Cell Lines Tested | Mechanism of Action |

|---|---|---|---|

| 2-(3-Methoxyphenyl)-2-oxoethyl 9-oxo-9H-fluorene... | 0.15 - 0.29 | T47D, HCT116, SNU398 | Tubulin Inhibition |

| N-Aryl 9-Oxo Fluorene Derivative | ~0.20 | MCF7 | Apoptosis Induction |

| Related Fluorene Compound | ~0.25 | Various | Microtubule Disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.